molecular formula C11H15N3O2 B7410735 N-(4-methyloxan-4-yl)pyrazine-2-carboxamide

N-(4-methyloxan-4-yl)pyrazine-2-carboxamide

Cat. No.: B7410735
M. Wt: 221.26 g/mol
InChI Key: AMTIZCAEVCWUCG-UHFFFAOYSA-N
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Description

N-(4-methyloxan-4-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a carboxamide group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyloxan-4-yl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with 4-methyloxan-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(4-methyloxan-4-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-methyloxan-4-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyloxan-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(4-methoxybenzyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide

Comparison: N-(4-methyloxan-4-yl)pyrazine-2-carboxamide is unique due to the presence of the 4-methyloxan-4-yl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .

Properties

IUPAC Name

N-(4-methyloxan-4-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2-6-16-7-3-11)14-10(15)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTIZCAEVCWUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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